1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone
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Overview
Description
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a trifluoromethoxy group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This can be achieved through the reaction of appropriate precursors such as pyrimidine derivatives with trifluoromethoxy anilines under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone stands out due to its unique structural features and potential applications. Similar compounds may include other pyrimidinyl derivatives or compounds with trifluoromethoxy groups, but the specific combination of functional groups in this compound gives it distinct properties and advantages.
Comparison with Similar Compounds
1-(2-Pyrimidinyl)piperazine
2-(1-Piperazinyl)pyrimidine
Trifluoromethoxyanilines
Properties
IUPAC Name |
(3Z)-1-pyrimidin-2-yl-3-[[4-(trifluoromethoxy)anilino]methylidene]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)25-13-4-2-12(3-5-13)22-10-11-6-9-23(14(11)24)15-20-7-1-8-21-15/h1-5,7-8,10,22H,6,9H2/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRGUOVGXTDFG-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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